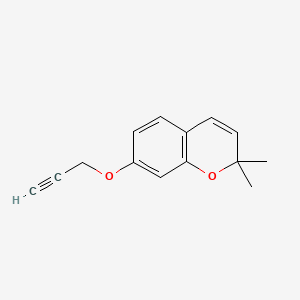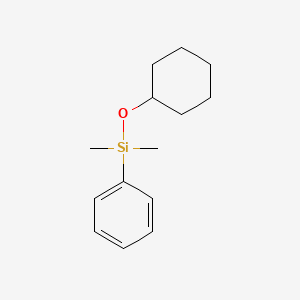
Cyclohexyl dimethylphenylsilyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl dimethylphenylsilyl ether is an organosilicon compound characterized by the presence of a cyclohexyl group, two methyl groups, and a phenyl group attached to a silicon atom, which is further bonded to an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclohexyl dimethylphenylsilyl ether can be synthesized through hydrosilylation reactions. One common method involves the addition of dimethylphenylsilane to cyclohexanone in the presence of a rhodium catalyst. The reaction is typically conducted under biphasic conditions at temperatures around 28-40°C .
Industrial Production Methods: Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl dimethylphenylsilyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ether into silanes.
Substitution: The ether can participate in nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave the ether bond.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Alcohols and alkyl halides.
Aplicaciones Científicas De Investigación
Cyclohexyl dimethylphenylsilyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohexyl dimethylphenylsilyl ether involves the cleavage of the ether bond under acidic conditions. The strong acid protonates the ether oxygen, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product . This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the substrate.
Comparación Con Compuestos Similares
- Cyclohexyl dimethylsilyl ether
- Phenyl dimethylsilyl ether
- Cyclohexyl phenylsilyl ether
Comparison: Cyclohexyl dimethylphenylsilyl ether is unique due to the presence of both cyclohexyl and phenyl groups attached to the silicon atom. This combination imparts distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Propiedades
Número CAS |
65335-82-2 |
|---|---|
Fórmula molecular |
C14H22OSi |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
cyclohexyloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-8,11-13H,3,5-6,9-10H2,1-2H3 |
Clave InChI |
KTQJATYDZGYRGU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1=CC=CC=C1)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


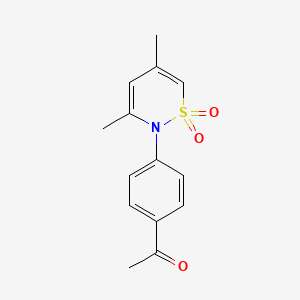
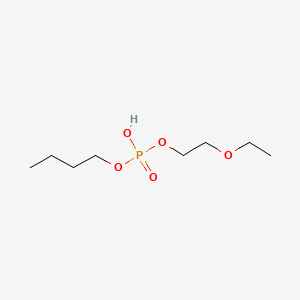
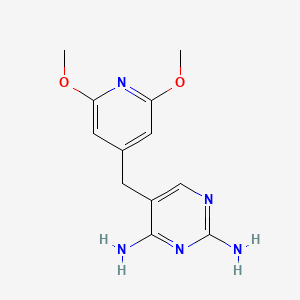
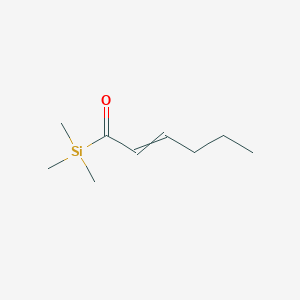
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
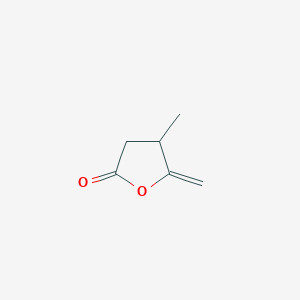
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
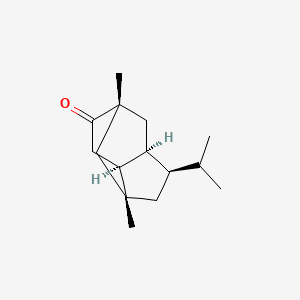
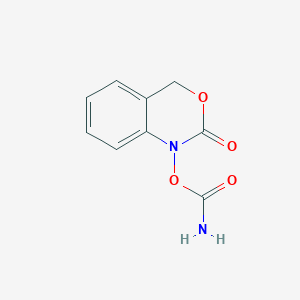
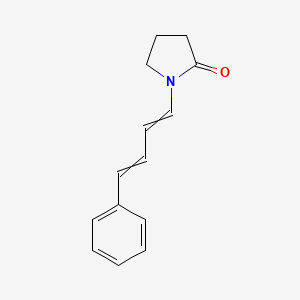
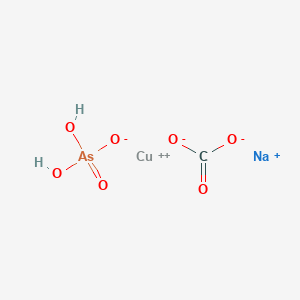
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
